molecular formula C15H20N6O4 B13103410 (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide

(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide

Cat. No.: B13103410
M. Wt: 348.36 g/mol
InChI Key: FIHQDKWIAMIECN-QOBXEIRBSA-N
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Description

The compound (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base, which is a fundamental component of nucleic acids, making it of particular interest in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide involves multiple steps, including the formation of the purine base and the subsequent attachment of the furodioxole moiety. The reaction conditions typically require the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized under specific conditions.

    Reduction: The purine ring can be reduced to modify its electronic properties.

    Substitution: The amino group can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while substitution could produce a variety of functionalized purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound’s purine base makes it relevant for studying nucleic acid interactions and enzyme functions. It can be used in assays to investigate the binding affinity and specificity of various biomolecules.

Medicine

Medically, the compound has potential as a therapeutic agent due to its structural similarity to nucleotides. It could be explored for antiviral or anticancer properties, given its ability to interfere with nucleic acid synthesis.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action for (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites, inhibiting enzyme activity or interfering with nucleic acid replication. This interaction is facilitated by the purine base, which mimics natural nucleotides, allowing the compound to integrate into biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Guanosine: Another purine nucleoside that shares the purine base structure.

    6-Mercaptopurine: A synthetic purine analog used in chemotherapy.

Uniqueness

What sets (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide apart is its unique furodioxole moiety, which provides additional sites for chemical modification and potential interactions

Properties

Molecular Formula

C15H20N6O4

Molecular Weight

348.36 g/mol

IUPAC Name

(3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide

InChI

InChI=1S/C15H20N6O4/c1-4-17-13(22)9-8-10(25-15(2,3)24-8)14(23-9)21-6-20-7-11(16)18-5-19-12(7)21/h5-6,8-10,14H,4H2,1-3H3,(H,17,22)(H2,16,18,19)/t8-,9+,10-,14-/m1/s1

InChI Key

FIHQDKWIAMIECN-QOBXEIRBSA-N

Isomeric SMILES

CCNC(=O)[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C

Canonical SMILES

CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C

Origin of Product

United States

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